S-(5'-deoxy-5'-adenosyl)methionine iodide

Catalog No.
S727655
CAS No.
3493-13-8
M.F
C15H23IN6O5S
M. Wt
526.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-(5'-deoxy-5'-adenosyl)methionine iodide

CAS Number

3493-13-8

Product Name

S-(5'-deoxy-5'-adenosyl)methionine iodide

IUPAC Name

(3-amino-3-carboxypropyl)-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium iodide

Molecular Formula

C15H23IN6O5S

Molecular Weight

526.4 g/mol

InChI

InChI=1S/C15H22N6O5S.HI/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);1H

InChI Key

XQMWYLXPEGFCFT-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[I-]

Isomeric SMILES

C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.[I-]

The exact mass of the compound 5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine iodide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

S-(5'-deoxy-5'-adenosyl)methionine iodide (CAS 3493-13-8) is a highly soluble, monatomic salt of the universal biological methyl donor, SAM. While bulk commercial applications often rely on bulky stabilized salts like disulfate tosylate, the iodide salt is specifically procured for high-precision in vitro assays, structural biology, and synthetic derivatization. It delivers a high mass fraction of the active SAM cation without introducing large, complex counterions that can interfere with sensitive enzymatic or crystallographic processes .

Substituting SAM iodide with the more ubiquitous SAM disulfate tosylate or p-toluenesulfonate introduces significant procurement and experimental risks. Bulky aromatic sulfonate counterions account for a massive percentage of the compound's total molecular weight, drastically reducing the active SAM yield per purchased gram. Furthermore, in delicate enzymatic assays (such as COMT or DNMT) or structural biology applications, complex polyatomic counterions can cause non-specific binding, alter local ionic strength, or obscure binding pockets. Generic substitution fails when the application strictly requires a simple, monatomic counterion to ensure absolute baseline clarity and maximum active-molecule concentration .

Superior Active Cation Yield per Gram vs. Commercial Tosylate Salts

SAM iodide (MW 526.35 g/mol) offers a significantly higher active SAM mass fraction compared to standard commercial SAM disulfate tosylate (MW ~766.8 g/mol). When procuring bulk material, the iodide salt delivers approximately 75.8% active SAM cation by weight, whereas the disulfate tosylate yields only ~52%. This quantitative advantage means buyers require substantially less total mass to achieve target molarities in high-throughput screening or large-scale synthesis .

Evidence DimensionActive SAM cation mass fraction
Target Compound Data~75.8% active mass (MW 526.35 g/mol)
Comparator Or Baseline~52% active mass (SAM disulfate tosylate, MW ~766.8 g/mol)
Quantified Difference~45% higher active SAM yield per gram purchased
ConditionsStandard stoichiometric calculation for bulk procurement

Buyers maximize their budget and reduce dead-mass handling by procuring the iodide salt for concentration-critical applications.

Anion-Matched Precursor for Substituted SAM Analog Synthesis

When synthesizing functionalized SAM analogs (e.g., dibenzyl-SAM) via alkylation, SAM iodide is the preferred starting material. Using methyl iodide or benzyl iodide with SAM iodide avoids mixed-anion contamination (e.g., chloride/iodide or tosylate/iodide mixtures) that complicates HPLC purification. The uniform iodide environment ensures predictable solubility and simplifies the isolation of diastereomeric mixtures of synthetic SAM derivatives [1].

Evidence DimensionCounterion uniformity during synthetic alkylation
Target Compound DataUniform anion environment (pure iodide system)
Comparator Or BaselineMixed-anion system (when using SAM chloride or tosylate with alkyl iodides)
Quantified DifferenceEliminates anion-exchange steps and simplifies HPLC isolation
ConditionsSynthetic derivatization of the SAM sulfonium center

Synthetic chemists reduce purification bottlenecks and improve overall yields of modified SAM analogs by matching the precursor's salt form to the alkylating agent.

Dual-Function Ligand and Anomalous Scatterer for X-Ray Crystallography

In structural biology, SAM iodide provides a unique advantage over SAM chloride or tosylate by incorporating the heavy iodide ion. The iodine atom allows for single-wavelength anomalous dispersion (SAD) phasing during X-ray crystallography of methyltransferase complexes. Unlike chloride (which lacks sufficient anomalous signal at standard X-ray wavelengths) or bulky sulfonates (which can distort the crystal lattice), the iodide salt acts simultaneously as the native cofactor and the phasing agent[1].

Evidence DimensionAnomalous scattering utility for crystallographic phasing
Target Compound DataViable for SAD/MAD phasing (Iodide anomalous signal)
Comparator Or BaselineInsufficient anomalous signal (SAM chloride or tosylate)
Quantified DifferenceEnables direct phase determination without heavy-metal soaking
ConditionsX-ray crystallography of SAM-dependent enzyme complexes

Structural biologists can streamline their workflow by using the cofactor itself to solve phase problems, eliminating the need for toxic heavy-metal derivatives.

Optimal Aqueous Solubility Profile for Concentrated In Vitro Assays

SAM iodide exhibits excellent aqueous solubility, reliably achieving concentrations of 100 mg/mL in water. This high solubility, combined with the minimal steric footprint of the monatomic iodide counterion, makes it highly suitable for concentrated stock solutions used in mammalian cell culture and in vitro enzyme assays (like COMT and DNMT). Bulky disulfate tosylate salts can alter the osmolarity or ionic strength of delicate assay buffers more drastically at equivalent molarities .

Evidence DimensionMaximum aqueous solubility and buffer compatibility
Target Compound Data100 mg/mL with minimal steric buffer disruption
Comparator Or BaselineBulky counterion interference (SAM disulfate tosylate)
Quantified DifferenceProvides high-molarity SAM without aromatic sulfonate accumulation
ConditionsPreparation of concentrated aqueous stock solutions for enzymatic assays

Assay developers ensure baseline clarity and prevent non-specific enzyme inhibition by using a highly soluble, simple-anion salt.

High-Throughput Methyltransferase Assays

Because SAM iodide lacks bulky aromatic counterions and delivers a higher active mass fraction, it is the optimal choice for high-throughput screening of COMT, DNMT, and other methyltransferases where complex sulfonates might cause non-specific binding or alter buffer osmolarity.

Synthesis of Custom SAM Analogs

In chemoinformatics and synthetic biology, SAM iodide is the preferred precursor for generating N-alkylated or S-alkylated SAM derivatives. The uniform iodide environment prevents mixed-salt complications during HPLC purification when using alkyl iodide reagents [1].

X-Ray Crystallography of Enzyme Complexes

Structural biologists utilize SAM iodide to co-crystallize methyltransferase enzymes. The iodide ion not only stabilizes the native binding pocket but also serves as a heavy atom for anomalous dispersion phasing, streamlining the determination of 3D protein structures without secondary soaking steps [2].

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

5

Exact Mass

526.04954 Da

Monoisotopic Mass

526.04954 Da

Heavy Atom Count

28

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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